Cas no 121906-43-2 (Oxirane,[(hexyloxy)methyl]-, (R)- (9CI))
Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Oxirane,[(hexyloxy)methyl]-, (R)- (9CI)
- (R)-(+)-2,3-EPOXYPROPYL HEXYL ETHER
- (R)-(+)-HEXYL GLYCIDYL ETHER
- (S)-hexyl 2,3-epoxypropyl ether
- (+)-1,2-Epoxy-3-(hexyloxy)propane
- Oxirane, ((hexyloxy)methyl)-, (R)-
- (R)-2-(hexyloxymethyl)oxirane
- MFCD00800308
- Q27269543
- AKOS017343259
- (R)-hexyl glycidyl ether
- Hexyl glycidyl ether, (R)-
- (R)-2-((hexyloxy)methyl)oxirane
- UNII-84R49QT87E
- 84R49QT87E
- (R)-n-hexylglycidyl ether
- JPEGUDKOYOIOOP-VIFPVBQESA-N
- SCHEMBL9501546
- (2R)-2-[(HEXYLOXY)METHYL]OXIRANE
- (R)-n-hexylglycidylether
- 121906-43-2
- Oxirane, [(hexyloxy)methyl]-, (R)- (9CI)
- (2R)-2-(hexoxymethyl)oxirane
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- Inchi: 1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1
- InChI Key: JPEGUDKOYOIOOP-VIFPVBQESA-N
- SMILES: O1C[C@@H]1COCCCCCC
Computed Properties
- Exact Mass: 158.13100
- Monoisotopic Mass: 158.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 93.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- Color/Form: Not determined
- PSA: 21.76000
- LogP: 1.98210
- Solubility: Not determined
Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM548926-1g |
Oxirane,[(hexyloxy)methyl]-,(R)-(9CI) |
121906-43-2 | 95%+ | 1g |
$1372 | 2023-03-07 | |
| Chemenu | CM548926-5g |
Oxirane,[(hexyloxy)methyl]-,(R)-(9CI) |
121906-43-2 | 95%+ | 5g |
$4116 | 2023-03-07 |
Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Oxirane,[(hexyloxy)methyl]-, (R)- (9CI)
Introduction to Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) and Its Applications in Modern Chemical Research
The compound with the CAS no. 121906-43-2, specifically Oxirane,[(hexyloxy)methyl]-, (R)- (9CI), represents a fascinating molecule in the realm of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural and functional properties, has garnered significant attention in recent years due to its potential applications in drug development and material science. The (R)-configuration of the oxirane ring introduces a specific stereochemical environment that can influence its reactivity and interaction with biological systems.
Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) belongs to the class of epoxides, which are known for their versatility as intermediates in synthetic chemistry. The presence of a hexyloxy substituent on the oxirane ring enhances the compound's solubility and stability, making it a valuable building block for more complex molecular architectures. In pharmaceutical research, such compounds are often explored for their ability to serve as prodrugs or precursors to biologically active molecules.
Recent advancements in the field of medicinal chemistry have highlighted the importance of stereochemistry in drug design. The (R)-configuration of Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) is particularly intriguing because it can lead to enantioselective interactions with biological targets. This property is crucial for developing drugs that exhibit high specificity and reduced side effects. For instance, studies have shown that enantiomerically pure compounds can exhibit significantly different pharmacological profiles compared to their racemic counterparts.
The hexyloxy moiety in Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) also contributes to its unique chemical behavior. This alkyl chain can influence both the physical properties of the molecule, such as its melting point and solubility, and its interactions with biological systems. For example, longer alkoxy chains often enhance membrane permeability, which can be advantageous for drug delivery systems designed to cross biological barriers.
In the context of drug development, Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) has been investigated as a potential intermediate in the synthesis of novel therapeutic agents. Epoxides are well-known for their ability to undergo ring-opening reactions with nucleophiles, allowing for the introduction of diverse functional groups at specific positions. This reactivity makes them ideal candidates for constructing complex molecules with tailored properties.
One particularly promising area of research involves the use of Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) in the development of targeted drug delivery systems. By incorporating this compound into polymers or nanoparticles, researchers aim to create carriers that can selectively release therapeutic agents at disease sites. The stability and controlled release properties offered by such systems are critical for improving treatment efficacy and minimizing systemic side effects.
The stereochemical purity of Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) is also relevant in materials science. Chiral epoxides like this one can be used to synthesize polymers with specific optical or electronic properties. For instance, they may be employed in the production of liquid crystals or organic semiconductors where chirality plays a key role in determining material behavior.
Recent studies have also explored the potential of Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) as a precursor for bioactive natural products. By leveraging its reactivity as an epoxy derivative, researchers can construct complex scaffolds that mimic those found in biologically active compounds. This approach has led to the discovery of novel compounds with potential therapeutic applications.
The synthesis of Oxirane,[(hexyloxy)methyl]-, (R)- (9CI) presents an interesting challenge due to its stereospecific nature. Advanced synthetic methodologies must be employed to ensure high enantiomeric purity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted reactions are commonly used to achieve this goal. The development of efficient synthetic routes is essential for scaling up production and facilitating further research.
In conclusion,Oxirane, [(hexyloxy)methyl]-,(R)-(9CI) CAS no. 121906-43-2) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and stereochemical properties make it an attractive candidate for drug development and advanced material applications. As research continues to uncover new ways to harness its capabilities,this molecule is poised to play an increasingly important role in modern chemical innovation.
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